Superior Thrombin Affinity: Efegatran Exhibits Lower Ki than Argatroban
Efegatran demonstrates higher affinity for human α-thrombin compared to the structurally distinct DTI, argatroban. In a comparative enzyme kinetics study using human enzymes, the inhibition constant (Ki) for Efegatran was measured at 0.017 ± 0.0003 µM (IC50 = 0.025 µM), whereas argatroban exhibited a Ki of 0.025 ± 0.0011 µM (IC50 = 0.12 µM) [1]. This represents a 1.5-fold lower Ki, indicating greater potency at the molecular target.
| Evidence Dimension | Inhibition constant (Ki) for human α-thrombin |
|---|---|
| Target Compound Data | Ki = 0.017 ± 0.0003 µM (IC50 = 0.025 µM) |
| Comparator Or Baseline | Argatroban: Ki = 0.025 ± 0.0011 µM (IC50 = 0.12 µM) |
| Quantified Difference | Efegatran Ki is 1.5-fold lower (0.017 µM vs. 0.025 µM), indicating higher binding affinity. |
| Conditions | In vitro enzyme assay with purified human α-thrombin; Ki determined from IC50 values using the Cheng-Prusoff equation. |
Why This Matters
Higher target affinity (lower Ki) may translate to a lower required dose to achieve equivalent anticoagulation, potentially influencing the therapeutic index and cost-effectiveness in large-scale in vivo studies.
- [1] Li, Y., et al. (2017). Table 1: Enzyme kinetics and selectivity of JJ1 against different human enzymes. Scientific Reports, 7, 14842. (Data extracted from PMC5665883). View Source
